![molecular formula C9H19NO2 B1368280 N,N-Dipropyl-L-alanine CAS No. 81854-56-0](/img/structure/B1368280.png)
N,N-Dipropyl-L-alanine
Overview
Description
“N,N-Dipropyl-L-alanine” is a chemical compound with the linear formula CH3CH[N(CH2CH2CH3)2]CO2H . It has a molecular weight of 173.25 . It is often used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of “N,N-Dipropyl-L-alanine” is represented by the SMILES stringCCCN(CCC)C@@HC(O)=O
. This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“N,N-Dipropyl-L-alanine” is a solid crystal at 20°C . It has a melting point of 96°C . The optical rotation is +16 degrees (C=2, MeOH) .Scientific Research Applications
Complexation with Metal Ions
“N,N-Dipropyl-L-alanine” has been studied for its ability to complex with metal ions, such as copper(II). This property is significant in understanding and developing metalloproteins and other bioinorganic molecules that play crucial roles in biological systems .
Pharmaceutical Building Blocks
N-alkyl amino acids, including “N,N-Dipropyl-L-alanine,” serve as valuable building blocks in pharmaceuticals. They are used to create a variety of medicinal compounds due to their enantioselective properties, which are essential for drug efficacy .
Fine Chemical Industry
In the fine chemical industry, “N,N-Dipropyl-L-alanine” is utilized for its enantioselective synthesis capabilities. This application is crucial for producing specific enantiomers of chemical compounds, which can have different biological activities .
Biocatalytic Preparation
The biocatalytic preparation of N-alkyl amino acids, including “N,N-Dipropyl-L-alanine,” is an area of active research. Enzymes are used to synthesize these compounds in an enantioselective manner, which is important for industrial applications .
Chemical Biology Research
“N,N-Dipropyl-L-alanine” finds applications in chemical biology research, particularly in the synthesis and labeling of proteins and peptides, as well as in the structural analysis and functional manipulation of RNAs .
Renewable Pathways to Value-Added Amines
Research into sustainable catalytic methods for the synthesis of N-alkyl amino acids, like “N,N-Dipropyl-L-alanine,” focuses on creating value-added amines from renewable resources rather than nonrenewable petrochemicals .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-(dipropylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-6-10(7-5-2)8(3)9(11)12/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRZQYMPUHUFSQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558344 | |
Record name | N,N-Dipropyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dipropyl-L-alanine | |
CAS RN |
81854-56-0 | |
Record name | N,N-Dipropyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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